(+)-macrosphelide A
Overview
Description
(+)-Macrosphelide A is a fungal metabolite originally isolated from Microsphaeropsis. It inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus (MICs = 143, 143, 57, and 57 μg/ml, respectively), but not Gram-negative bacteria or fungi.
(+)-Macrosphelide A is a fungal metabolite that inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus but not Gram-negative bacteria or fungi.
Scientific Research Applications
Anti-Cancer Activity
Macrosphelide A (MSPA) has been evaluated for its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HL60 (leukemia), and MCF-7 (breast cancer), showing specific anti-cancer effects. It has also been compared with non-cancer cell lines like THLE-3, PBMC, and MCF-10A to assess its selectivity .
Enzyme Inhibition in Cancer Cells
MSPA has been studied for its ability to inhibit target-enzyme activities in cancer cells. For instance, in HepG2 cells treated with MSPA, the enzymatic activity levels of ALDOA, GAPDH, ENO1, and FH were measured, indicating that MSPA can influence the metabolic pathways in cancer cells .
Development of Potent Derivatives
Research has been conducted to develop more potent derivatives of Macrosphelide A by incorporating structural elements from other potent anticancer agents like epothilone. This includes molecular design efforts to enhance the cytotoxicity of Macrosphelide A derivatives to a broad range of cancer cell lines .
Synthesis and Bioassay
The discovery and synthesis of more cytotoxic macrosphelide derivatives have been described in scientific literature. This includes the application of specific synthesis protocols to create a Macrosphelide A skeleton rapidly and practically for further bioassay evaluations .
properties
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-macrosphelide A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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